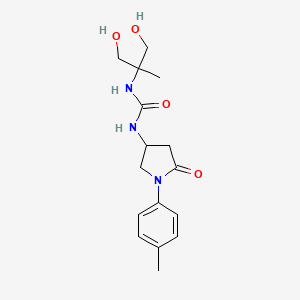

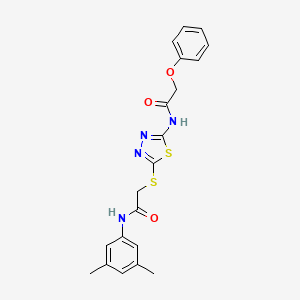

![molecular formula C13H16FN3S B2583935 2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole CAS No. 2034284-35-8](/img/structure/B2583935.png)

2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in the development of new analogs of bioactive heterocyclic compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole”, is achieved through various synthetic pathways . These compounds are designed and synthesized through a multi-step procedure . Their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .

Molecular Structure Analysis

The molecular structure of “2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” is characterized by the presence of a benzothiazole ring and a piperazine moiety . The benzothiazole ring can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound has been used in the study of crystal structures. A research paper discusses the crystal structure of a saccharin derivative of this compound . The study provides insights into the compound’s structure, which can be useful for understanding its properties and potential applications.

Antimicrobial Agents

The compound has been used in the design and synthesis of new antimicrobial agents . Specifically, it has been combined with norfloxacin and thiazolidinedione to create hybrid molecules. These hybrids have shown promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Anti-Biofilm Properties

The compound’s anti-biofilm properties have been explored in the development of new antimicrobial agents . Biofilms are a major concern in healthcare due to their resistance to antibiotics. The compound’s ability to prevent biofilm formation could make it a valuable tool in combating antibiotic-resistant infections.

DNA Gyrase Binding

The compound has been studied for its potential to bind to DNA gyrase . DNA gyrase is an enzyme that is essential for DNA replication in bacteria, making it a target for antibacterial drugs. The compound’s potential to bind to this enzyme could make it useful in the development of new antibacterial drugs .

Antibiotic Resistance

The compound has been studied for its potential to combat antibiotic resistance . The development of new drugs that can overcome antibiotic resistance is a major focus of current research. The compound’s potential in this area could make it a valuable tool in the fight against antibiotic-resistant bacteria .

Synthesis of Hybrid Molecules

The compound has been used in the synthesis of hybrid molecules . These hybrids combine the properties of multiple compounds to create new molecules with enhanced properties. This could open up new possibilities for the development of drugs and other chemical products .

Zukünftige Richtungen

The future directions for “2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

Eigenschaften

IUPAC Name |

2-[4-(2-fluoroethyl)piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3S/c14-5-6-16-7-9-17(10-8-16)13-15-11-3-1-2-4-12(11)18-13/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPVYORXYJPRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

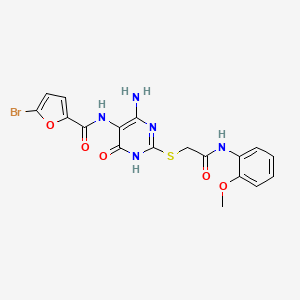

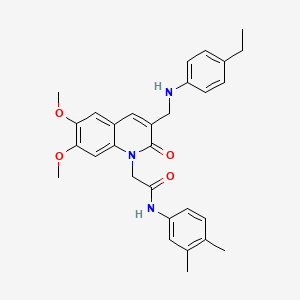

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

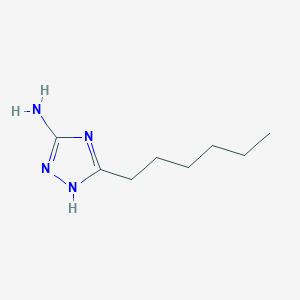

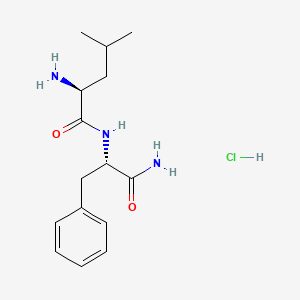

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

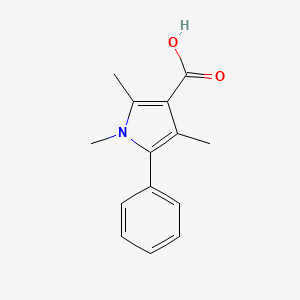

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)